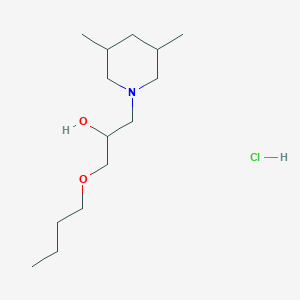
1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and organic solvents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the reaction of 3,5-dimethylpiperidine with 1-butoxy-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound is used in the formulation of various industrial products, including coatings, adhesives, and surfactants.
作用機序
The mechanism of action of 1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
1-Butoxy-2-propanol: A related compound with similar chemical properties but different biological activities.
3,5-Dimethylpiperidine: The parent compound from which 1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is derived.
1-(Tert-butoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol: Another derivative with variations in the butoxy group.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its solubility in both water and organic solvents, along with its potential biological activities, makes it a valuable compound for various research and industrial applications .
生物活性
1-Butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound classified as a piperidine derivative. Its chemical formula is C14H30ClNO2 with a molecular weight of 279.84 g/mol. This compound is characterized by its white crystalline powder form, which is soluble in both water and organic solvents. The synthesis typically involves the reaction of 3,5-dimethylpiperidine with 1-butoxy-2-propanol under controlled conditions, often using catalysts to enhance yield and purity .
The biological activity of this compound is primarily related to its interaction with various molecular targets and pathways. Research indicates that the compound may modulate the activity of specific receptors and enzymes, although detailed mechanisms are still under investigation. Understanding these interactions is crucial for elucidating its potential therapeutic applications.
Pharmacological Effects
- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of this compound on various cell lines. It is essential to evaluate its safety profile in mammalian systems to ensure that it does not exhibit significant toxicity at therapeutic doses.
- Neuropharmacological Activity : Given its piperidine structure, there is interest in exploring its effects on the central nervous system (CNS). Compounds with similar structures have been shown to possess analgesic and anxiolytic properties, suggesting that this compound may also exhibit such activities.
Table 1: Summary of Biological Studies
Potential Therapeutic Applications
The ongoing research into this compound suggests several promising applications:
- Drug Development : Its unique chemical structure positions it as a candidate for developing new medications targeting neurological disorders.
- Industrial Applications : Beyond pharmacology, this compound may serve as an intermediate in the synthesis of various industrial products, including coatings and adhesives .
特性
IUPAC Name |
1-butoxy-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO2.ClH/c1-4-5-6-17-11-14(16)10-15-8-12(2)7-13(3)9-15;/h12-14,16H,4-11H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPRRQPJIQSICG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CC(CC(C1)C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













